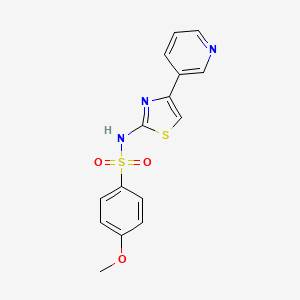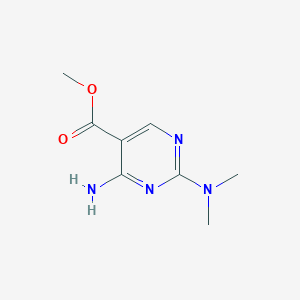![molecular formula C17H15ClN2O3S B2948161 1-(2-Chlorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea CAS No. 2310146-60-0](/img/structure/B2948161.png)
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a hydroxyethyl group, and a thiophen-furan moiety
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenyl isocyanate, is reacted with an appropriate amine to form the urea linkage.
Introduction of the Hydroxyethyl Group: The intermediate is then reacted with an epoxide, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group.
Formation of the Thiophen-Furan Moiety: The final step involves the cyclization of a thiophene derivative with a furan derivative under acidic or basic conditions to form the thiophen-furan moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted chlorophenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The unique combination of functional groups makes it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in inflammatory or cancer pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The thiophen-furan moiety may interact with hydrophobic pockets in the target proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiourea: Similar structure but with a thiourea linkage instead of a urea linkage, which may alter its chemical reactivity and biological activity.
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}carbamate: Contains a carbamate group instead of a urea group, potentially affecting its pharmacokinetic properties and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-11-4-1-2-5-12(11)20-17(22)19-10-13(21)14-7-8-15(23-14)16-6-3-9-24-16/h1-9,13,21H,10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGSJPHJIPWLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide](/img/structure/B2948078.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948080.png)





![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2948088.png)
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/new.no-structure.jpg)
![N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2948091.png)
![4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2948093.png)
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2948098.png)

![N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2948101.png)
